molecular formula C20H13FN4O3S B2801710 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine CAS No. 1111260-63-9

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine

Cat. No.: B2801710
CAS No.: 1111260-63-9
M. Wt: 408.41
InChI Key: WNBJAJJCEMSNDC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole ring, a pyridazine ring, a thioether group, and an oxadiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. Single-crystal X-ray diffraction studies are often used to determine the structure of such compounds .

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel in sulphuric acid environments. These compounds have shown to increase charge transfer resistance, indicating the formation of a protective layer on the metal surface. Their adsorption characteristics, described by the Langmuir adsorption isotherm, suggest a mixed mechanism of physisorption and chemisorption (P. Ammal, M. Prajila, A. Joseph, 2018).

Antioxidant Properties

Oxadiazole derivatives carrying a benzimidazole moiety have been synthesized and evaluated for their antioxidant capabilities. These compounds have shown significant activity in various in vitro systems, suggesting their potential as effective antioxidants (I. Kerimov, G. Ayhan-Kılcıgil, Elçin Deniz Özdamar, B. Can‐Eke, T. Çoban, S. Özbey, C. Kazak, 2012).

Antimicrobial and Antifungal Activities

New 1,3,4-oxadiazole derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds were effective against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).

Anticancer Activities

1,2,4-Oxadiazole derivatives have been subjected to 3D QSAR studies and synthesized for their anticancer activity. Some compounds showed comparable or superior activity against various cancer cell lines, highlighting the potential of oxadiazole derivatives in cancer treatment (Ankur Vaidya, Shweta Jain, B. P. Prashantha Kumar, Shashank K Singh, S. Kashaw, R. Agrawal, 2020).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-14-4-2-1-3-13(14)15-6-8-19(24-23-15)29-10-18-22-20(25-28-18)12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBJAJJCEMSNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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